REACTION_CXSMILES
|
[I:1]N1C(=O)CCC1=O.[CH3:9][C:10]1[N:11]=[C:12]([NH:15][C:16](=[O:18])[CH3:17])[S:13][CH:14]=1>C(#N)C>[I:1][C:14]1[S:13][C:12]([NH:15][C:16](=[O:18])[CH3:17])=[N:11][C:10]=1[CH3:9]
|
Name
|
|
Quantity
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4.75 g
|
Type
|
reactant
|
Smiles
|
IN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CC=1N=C(SC1)NC(C)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After 5 minutes a precipitate forms which is collected by filtration
|
Duration
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5 min
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Type
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WASH
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Details
|
washed with cold acetonitrile
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(N=C(S1)NC(C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |